SU14813

Overview

Description

SU-014813 is an oral, indolinone-based, multi-targeted tyrosine kinase inhibitor. It has shown potent antiangiogenic and antitumor activity by inhibiting various receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, KIT, and fms-like tyrosine kinase 3 .

Mechanism of Action

Target of Action

SU14813 double bond Z, also known as SU-14813 or this compound, is an oral, multitargeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), Kit, and fms-like tyrosine kinase 3 (FLT-3) . These receptors play a key role in angiogenesis and the growth and metastasis of solid and hematologic tumors .

Mode of Action

This compound inhibits these targets by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .

Biochemical Pathways

The inhibition of these targets by this compound affects multiple biochemical pathways. For instance, the inhibition of VEGFR disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Similarly, the inhibition of PDGFR, KIT, and FLT-3 disrupts their respective signaling pathways, which are involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with no active metabolites . The plasma concentration required for in vivo target inhibition is estimated to be 100 to 200 ng/mL . The agent exhibits dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .

Result of Action

The inhibition of target RTK activity in vivo by this compound is associated with a reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . This results in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines .

Action Environment

For instance, the solubility of this compound in DMSO suggests that its action could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

SU14813 has broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity through binding to and inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . It plays a major role in angiogenesis, tumor growth, and metastasis .

Cellular Effects

In cellular assays, this compound inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding to and inhibition of VEGFR, PDGFR, KIT, and FLT3 . This leads to the inhibition of target RTK activity in vivo, reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells .

Dosage Effects in Animal Models

In nonclinical studies, this compound demonstrated broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL .

Transport and Distribution

This compound showed moderate systemic clearance and volume of distribution, suggesting good distribution into tissues

Preparation Methods

The synthesis of SU-014813 involves the use of glutathione S-transferase fusion proteins containing the complete cytoplasmic domains of receptor tyrosine kinases . The compound is prepared through a series of chemical reactions that include the formation of indolinone structures and the incorporation of various functional groups to enhance its inhibitory activity. Industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .

Chemical Reactions Analysis

SU-014813 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

SU-014813 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various signaling pathways.

Biology: It is used to investigate the effects of tyrosine kinase inhibition on cell proliferation, migration, and survival.

Medicine: It has been studied in clinical trials for its potential use in treating advanced solid tumors, metastatic breast cancer, melanoma, and gastrointestinal stromal tumors

Comparison with Similar Compounds

SU-014813 is similar to other multi-targeted tyrosine kinase inhibitors such as sunitinib (SU11248) and sorafenib. SU-014813 has been developed to improve pharmacokinetics and safety characteristics compared to these compounds . Similar compounds include:

Sunitinib: Another multi-targeted tyrosine kinase inhibitor with a similar target profile.

Sorafenib: A tyrosine kinase inhibitor that targets similar receptors but has different pharmacokinetic properties.

SU-014813 is unique in its broad-spectrum inhibitory activity and its potential for use in combination therapies to enhance the efficacy of other anticancer agents .

Biological Activity

SU14813 is a multitargeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant attention due to its potent biological activity against various cancers. It is structurally related to sunitinib (SU11248) and functions primarily by inhibiting key RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT3) . This compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating broad antitumor activity and a favorable pharmacokinetic profile.

This compound exerts its biological effects through the following mechanisms:

- Inhibition of RTK Phosphorylation : It effectively inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors, which is crucial for tumor cell proliferation and survival .

- Antitumor Activity : In various xenograft models, this compound has been shown to induce tumor regression, growth arrest, or significantly reduce tumor growth when administered as a monotherapy .

- Combination Therapy : When used in combination with docetaxel, this compound enhances antitumor efficacy compared to either agent alone. This combination has been particularly effective in models resistant to docetaxel .

Efficacy in Xenograft Models

The antitumor efficacy of this compound has been evaluated in multiple xenograft models derived from human or rat tumor cell lines. The results indicate:

| Xenograft Model | Treatment Regimen | Outcome |

|---|---|---|

| Human renal cell carcinoma | This compound monotherapy | Regression observed |

| Human breast carcinoma | This compound + docetaxel | Enhanced growth inhibition |

| Rat glioma model | This compound monotherapy | Growth arrest achieved |

These findings underscore the compound's potential as a therapeutic agent across different cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical studies:

- Plasma Concentration for In Vivo Efficacy : Effective plasma concentrations for target inhibition were estimated at 100 to 200 ng/mL .

- Dosing Regimen : A continuous oral dosing regimen demonstrated dose-proportional exposure with target plasma concentrations achieved at doses ≥ 100 mg/day .

Phase I Studies

A single-agent dose escalation Phase I study involving 77 patients with advanced malignancies assessed the safety and tolerability of this compound. Key findings include:

- Objective Responses : The study recorded complete responses (1 patient with renal cell carcinoma), partial responses (12 patients), and stable disease in several others .

- Combination Therapy with Docetaxel : A separate study indicated that combining this compound (50 mg/day) with a submaximum tolerated dose of docetaxel resulted in manageable toxicity and promising clinical activity .

Safety Profile

The safety profile of this compound appears favorable, with toxicities comparable to those observed with docetaxel alone. No significant drug-drug interactions were noted during combination therapy .

Properties

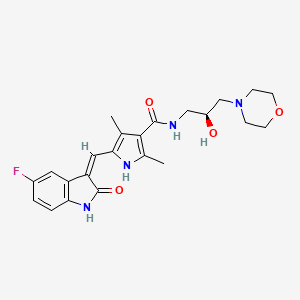

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-PMFHANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025698 | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-23-6, 627908-92-3 | |

| Record name | SU-14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-14813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.